molecular formula C6H7N3O2 B186383 2-Amino-6-methyl-3-nitropyridine CAS No. 21901-29-1

2-Amino-6-methyl-3-nitropyridine

Cat. No. B186383
CAS No.: 21901-29-1
M. Wt: 153.14 g/mol
InChI Key: LCJXSRQGDONHRK-UHFFFAOYSA-N
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Patent
US05977101

Procedure details

2-Amino-6-picoline (5.1 g, 47.1 mmol) was weighed into a 500 mL round bottom flask, and the flask was cooled to -30° C. Concentrated H2SO4 (20 mL) was added, which caused some fuiming to occur. Concentrated HNO3 (10 mL, 160 mmol) was then added dropwise slowly. The reaction was allowed to warm to RT over 30 min, then was heated in an oil bath set at 80° C. After 90 min, the reaction was removed from the heating bath, and ice was added. 6.25 N NaOH (150 mL, 937.5 mmol) was added slowly, and the resulting yellow precipitate was collected on a sintered glass funnel. Drying in a vacuum desiccator gave the title compound (1.7 g, 24%): TLC Rf (5% MeOH/CHCl3) 0.77; 1H NMR (250 MHz, CDCl3) δ 8.31 (d, 1H), 6.32 (d, 1H), 2.46 (s, 3H); MS (ES) m/e 154.0 (M+H)+.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
24%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[N+:9]([O-])([OH:11])=[O:10].[OH-].[Na+]>OS(O)(=O)=O>[NH2:1][C:2]1[C:7]([N+:9]([O-:11])=[O:10])=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was heated in an oil bath
CUSTOM
Type
CUSTOM
Details
set at 80° C
CUSTOM
Type
CUSTOM
Details
the reaction was removed from the heating bath, and ice
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting yellow precipitate was collected on a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
Drying in a vacuum desiccator

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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